Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide
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Overview
Description
Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide is a chemical compound with the molecular formula C10H16F9IN2O2S and a molar mass of 526.2013388 g/mol . This compound is known for its unique structure, which includes a nonafluorobutyl group, making it a fluorinated quaternary ammonium salt. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the addition of iodide to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The nonafluorobutyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. Reaction conditions typically involve moderate temperatures and aqueous or organic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium salts, while oxidation and reduction reactions can modify the nonafluorobutyl group .
Scientific Research Applications
Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism by which trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide exerts its effects involves its interaction with cell membranes and proteins. The nonafluorobutyl group enhances its ability to penetrate lipid bilayers, while the quaternary ammonium group interacts with negatively charged sites on proteins and other biomolecules. This dual interaction can disrupt cellular processes and lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium chloride: Similar in structure but with a chloride ion instead of iodide.
Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium bromide: Similar in structure but with a bromide ion instead of iodide.
Uniqueness
The uniqueness of trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium iodide lies in its iodide ion, which can influence its solubility and reactivity compared to its chloride and bromide counterparts. The nonafluorobutyl group also imparts distinct hydrophobic and lipophilic properties, making it particularly useful in applications requiring strong interactions with lipid membranes .
Properties
CAS No. |
67939-95-1 |
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Molecular Formula |
C10H16F9N2O2S.I C10H16F9IN2O2S |
Molecular Weight |
526.20 g/mol |
IUPAC Name |
trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;iodide |
InChI |
InChI=1S/C10H16F9N2O2S.HI/c1-21(2,3)6-4-5-20-24(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17;/h20H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MSVMTPPQSPGOSK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
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